1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE
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Overview
Description
1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-methoxyphenylsulfonyl chloride and piperidine.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via a Friedel-Crafts acylation reaction using an appropriate acylating agent.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting the intermediate with phenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study receptor-ligand interactions and enzyme inhibition.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-leucine
- 1-({1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine
Uniqueness
1-[1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-30-21-7-9-22(10-8-21)31(28,29)26-13-11-19(12-14-26)23(27)25-17-15-24(16-18-25)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJZXHLICWFIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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